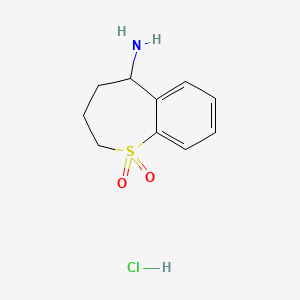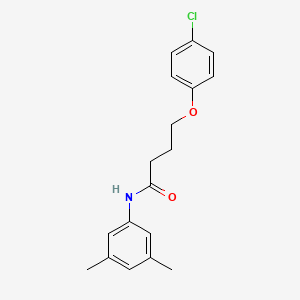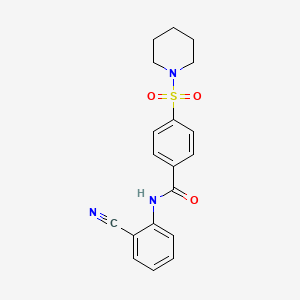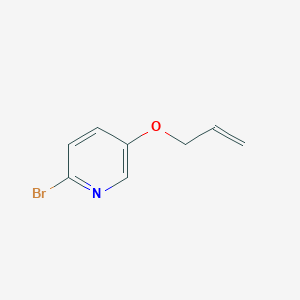![molecular formula C16H14Cl2N4O B2518418 (5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide CAS No. 1903848-39-4](/img/structure/B2518418.png)
(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide is a synthetic compound with potential pharmacological properties. It belongs to the pyrimidine class of heterocyclic compounds and contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their diverse biological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .
Aplicaciones Científicas De Investigación
EGFR-TK Inhibitors
The compound has been used in the design of new pyrazolo [3,4-d]pyrimidine derivatives as EGFR-TK inhibitors . These inhibitors have shown potential anti-proliferative activity and P-glycoprotein inhibition . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .
Anti-Proliferative Activity
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant anti-proliferative activity against NCI 60 cancer cell lines . The most active derivatives showed significant inhibitory activities .
P-glycoprotein Inhibition
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown the ability to inhibit the P-glycoprotein . This inhibition can be beneficial in the treatment of cancer as it can prevent drug resistance .
VEGFR-2 Inhibition
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant VEGFR-2 inhibitory activity . This inhibition can be beneficial in the treatment of cancer as it can prevent angiogenesis .
Antiangiogenic Activity
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant antiangiogenic activity . This activity can be beneficial in the treatment of cancer as it can prevent the formation of new blood vessels that tumors need to grow .
Anticancer Evaluation
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant anticancer activity against MDA-MB-468 and T-47D (breast cancer cell lines) . The most potent cytotoxic derivatives were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances .
Mecanismo De Acción
Target of action
The primary targets of this compound are the VEGFR-2 and EGFR tyrosine kinase . These targets play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of action
The compound interacts with its targets by inhibiting their activity. For instance, it has potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM . It also shows significant inhibitory activities against EGFR tyrosine kinase .
Biochemical pathways
The inhibition of VEGFR-2 and EGFR tyrosine kinase disrupts the downstream signaling pathways that regulate cell proliferation and survival. This leads to a reduction in tumor growth and angiogenesis .
Result of action
The compound’s action results in significant antitumor activity. For example, it exhibits high anticancer activity against MDA-MB-468 and T-47D cell lines . It can also stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-3-1-9(5-13(12)18)21-16(23)22-10-2-4-15(22)11-7-19-8-20-14(11)6-10/h1,3,5,7-8,10,15H,2,4,6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZSXUVOORZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)
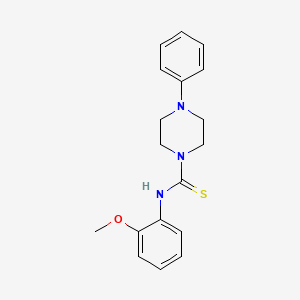
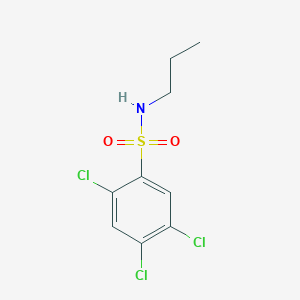
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
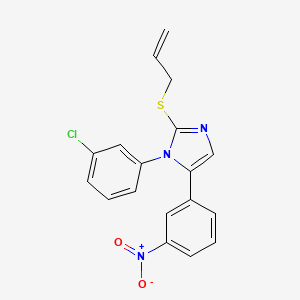
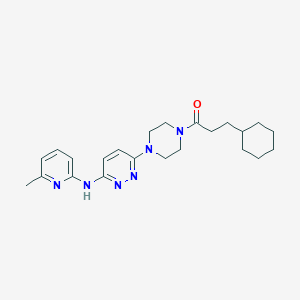
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
